Positional Isomer Differentiation: Regioisomeric Identity vs. PFI-1 Determines BET Bromodomain Binding Profile
4-(Morpholinosulfonyl)-N-(pyridin-3-yl)benzamide (CAS 919243-23-5) is a positional isomer of PFI-1 (CAS 1403764-72-6). While PFI-1 is a well-characterized pan-BET bromodomain inhibitor with IC50 values of 98 nM (BRD2) and 220 nM (BRD4) in cell-free assays, the 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide scaffold appears in patent filings specifically directed toward BDII-selective BET inhibitors, a distinct pharmacological profile from pan-BET inhibition [1][2].
| Evidence Dimension | BET bromodomain selectivity profile and chemical scaffold identity |
|---|---|
| Target Compound Data | 4-(Morpholinosulfonyl)-N-(pyridin-3-yl)benzamide; claimed in BDII-selective BET inhibitor patent family (US 2025/0179059 A1) |
| Comparator Or Baseline | PFI-1 (CAS 1403764-72-6): pan-BET inhibitor, BRD2 IC50 = 98 nM, BRD4 IC50 = 220 nM in cell-free assay |
| Quantified Difference | Scaffold distinction: PFI-1 is a 2-methoxybenzenesulfonamide-quinazolinone; target compound is a 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide. Direct BRD2/BRD4 IC50 values for the target compound are not publicly available. |
| Conditions | PFI-1 data from cell-free TR-FRET assay; target compound patent context from US 2025/0179059 A1 |
Why This Matters
For epigenetic drug discovery programs seeking BDII-selective BET inhibition rather than pan-BET inhibition, the target compound's scaffold is mechanistically differentiated and cannot be replaced by PFI-1 without altering the bromodomain selectivity profile.
- [1] The Regents of the University of California, Poseidon Innovation, LLC. Anticancer Compounds. US Patent Application Publication US 2025/0179059 A1, June 5, 2025. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. PFI-1 Ligand Page. Accessed April 2026. View Source
